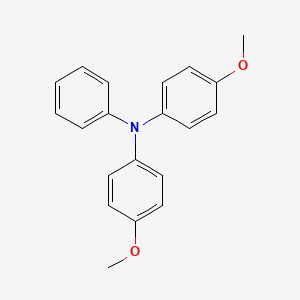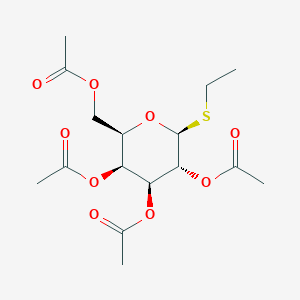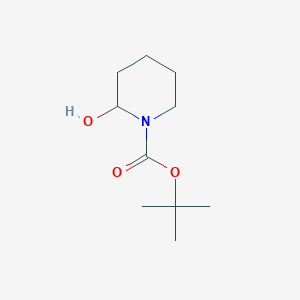
(4-Propylcyclohexyl)benzene
Overview
Description
(4-Propylcyclohexyl)benzene is an organic compound with the molecular formula C15H22. It is a derivative of cyclohexylbenzene, where a propyl group is attached to the cyclohexyl ring. This compound is known for its applications in various fields, including liquid crystal technology and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-Propylcyclohexyl)benzene involves the Friedel-Crafts alkylation reaction. In this process, benzene is treated with an alkyl chloride (such as 1-chloropropane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods: An industrial method for producing this compound involves the hydrogenation of p-hydroxypropiophenone to form 4-propylcyclohexanone. This intermediate is then subjected to a dehydration reaction to yield 4-propylcyclohexenylbenzene, which is finally hydrogenated under low pressure to produce this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: (4-Propylcyclohexyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into various cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions typically use aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Produces ketones or alcohols.
Reduction: Yields various cyclohexyl derivatives.
Substitution: Results in substituted benzene derivatives.
Scientific Research Applications
(4-Propylcyclohexyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of liquid crystal compounds and other organic molecules.
Industry: It is utilized in the production of liquid crystal displays (LCDs) and other electronic devices.
Mechanism of Action
(4-Propylcyclohexyl)benzene acts as a non-competitive antagonist of the NMDA receptor. It binds to the phencyclidine (PCP) site on the receptor, located in the ion channel pore. By blocking the ion channel, it prevents the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. This leads to a decrease in neuronal excitability and neurotransmitter release.
Comparison with Similar Compounds
Cyclohexylbenzene: Similar structure but without the propyl group.
(4-Ethylcyclohexyl)benzene: Similar structure with an ethyl group instead of a propyl group.
(4-Butylcyclohexyl)benzene: Similar structure with a butyl group instead of a propyl group.
Uniqueness: (4-Propylcyclohexyl)benzene is unique due to its specific propyl substitution, which imparts distinct physical and chemical properties. Its selective NMDA receptor antagonism and potential neuroprotective effects make it particularly valuable in scientific research.
Properties
IUPAC Name |
(4-propylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUTKLGUISGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300263 | |
| Record name | (trans-4-Propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-94-9 | |
| Record name | (trans-4-Propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Propylcyclohexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


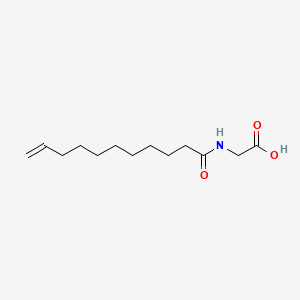

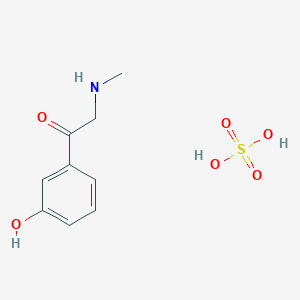
![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)

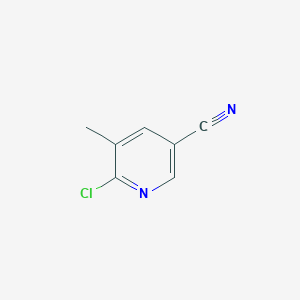
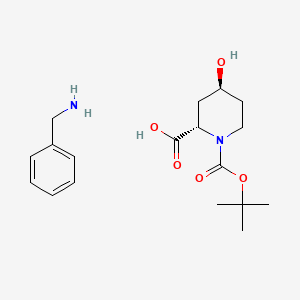
![Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1589826.png)

